4-Ethyl-3-fluoropyridine
Overview
Description
4-Ethyl-3-fluoropyridine is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Fluorination
Gryaznova et al. (2016) investigated the oxidative fluorination of pyridine and 4-ethylpyridine using high-oxidation-state transition metals. They found that chemical fluorination consistently yields 2-fluoropyridine, while electrochemical fluorination can result in 2- or 3-fluoropyridine depending on the catalyst employed (Gryaznova et al., 2016).
Medical Imaging
Carroll et al. (2007) highlighted the use of fluorine-18 labeled fluoropyridines, including 3-fluoropyridines, in Positron Emission Tomography (PET) medical imaging. Their research focused on overcoming the challenges in preparing more stable 3-fluoro and 5-fluoropyridines for improved radiotracer potential (Carroll et al., 2007).
Synthesis of Antibacterial Agents
Zhu (2005) discussed the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key component in the synthesis of Quinolone antibacterial agents. This synthesis uses cost-effective materials and optimized reactions for better yield and crystal quality (Zhu, 2005).
Modification of Tetrahydrocarbazoles
Sokolov et al. (2014) explored the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment. They developed a method for this modification under fluoride ion catalysis, leading to new compounds potentially influencing neuronal NMDA-receptors (Sokolov et al., 2014).
Hypoglycemic Properties
Proshchenkova et al. (2021) synthesized 4-Ethoxycarbonyl(cyano)-β-carbolines via thermolysis of azidopyridines, investigating their optical and hypoglycemic properties. They found that compounds containing a fluorine atom demonstrated significant glucose-lowering action, highlighting the importance of fluorine in medicinal chemistry (Proshchenkova et al., 2021).
Electrochemical Synthesis
Fang et al. (2004) developed a method for the selective electrochemical synthesis of 4-fluoropyridine. This method involves fluorinating pyridine in mild conditions, proving useful for synthesizing various fluoroorganic compounds (Fang et al., 2004).
Safety and Hazards
Future Directions
Fluoropyridines, such as 4-Ethyl-3-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications as imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-ethyl-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZSHKFDJKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591677 | |
Record name | 4-Ethyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-73-2 | |
Record name | 4-Ethyl-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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